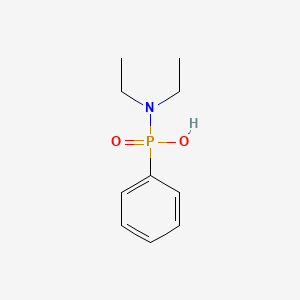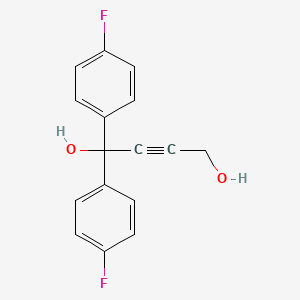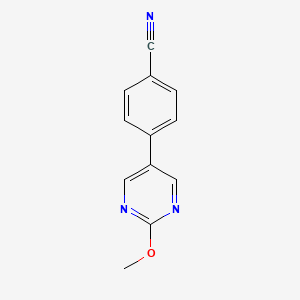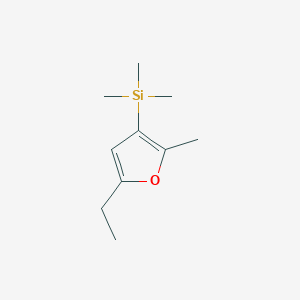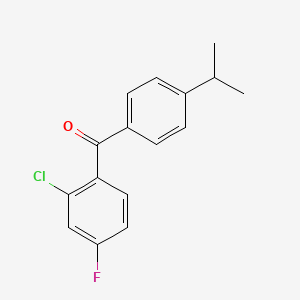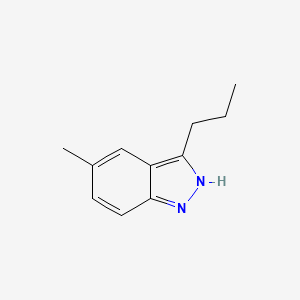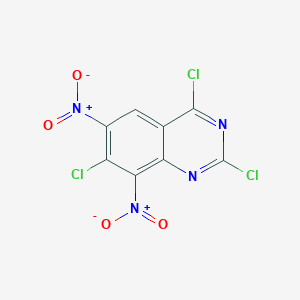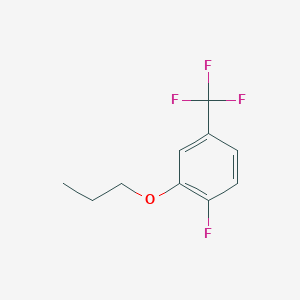
10-(Naphthalen-2-yl)-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Naphthalen-2-yl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The structure of this compound consists of a phenoxazine core with a naphthalene group attached at the 10th position, which imparts unique chemical and physical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Naphthalen-2-yl)-10H-phenoxazine typically involves the condensation of 2-naphthol with phenoxazine under acidic conditions. One common method includes the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the reaction. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. Purification is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 10-(Naphthalen-2-yl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced phenoxazine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol or ethanol under reflux conditions.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
10-(Naphthalen-2-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transport properties.
Mécanisme D'action
The mechanism of action of 10-(Naphthalen-2-yl)-10H-phenoxazine varies depending on its application:
Biological Activity: The compound interacts with cellular components, leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. It also binds to microbial enzymes, inhibiting their activity and leading to cell death.
Electronic Properties: In OLEDs, the compound facilitates electron transport through its conjugated system, enhancing the efficiency of the device.
Comparaison Avec Des Composés Similaires
Phenoxazine: The parent compound, lacking the naphthalene group, with similar electronic properties but different reactivity.
Naphthalene Derivatives: Compounds like 2-naphthol, which share the naphthalene core but lack the phenoxazine structure.
Uniqueness: 10-(Naphthalen-2-yl)-10H-phenoxazine is unique due to the combination of the phenoxazine and naphthalene moieties, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring both fluorescence and electron transport capabilities.
Propriétés
Formule moléculaire |
C22H15NO |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
10-naphthalen-2-ylphenoxazine |
InChI |
InChI=1S/C22H15NO/c1-2-8-17-15-18(14-13-16(17)7-1)23-19-9-3-5-11-21(19)24-22-12-6-4-10-20(22)23/h1-15H |
Clé InChI |
UYTGUJZVBZNXJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
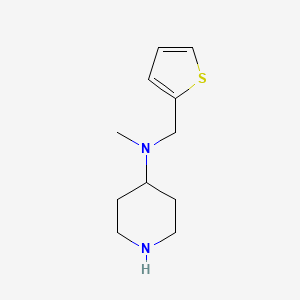
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)
